

# Spectroscopic Profile of Isopropyl 3-aminobenzoate: A Technical Guide

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## Compound of Interest

Compound Name: *Isopropyl 3-aminobenzoate*

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This technical guide provides a comprehensive overview of the key spectroscopic data for **Isopropyl 3-aminobenzoate**, a valuable building block in pharmaceutical and chemical synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering insights for compound identification, purity assessment, and structural elucidation.

## Spectroscopic Data Summary

The quantitative spectroscopic data for **Isopropyl 3-aminobenzoate** are summarized in the tables below. These values are essential for the unambiguous identification and characterization of the molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Provisional Assignment
~7.20	t	1H	~7.8	Ar-H5
~7.05	s	1H	-	Ar-H2
~6.85	d	1H	~7.8	Ar-H6
~6.70	d	1H	~7.8	Ar-H4
~5.15	sept	1H	~6.3	-CH(CH <sub>3</sub> ) <sub>2</sub>
~3.80	br s	2H	-	-NH <sub>2</sub>
~1.30	d	6H	~6.3	-CH(CH <sub>3</sub> ) <sub>2</sub>

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Provisional Assignment
~166.5	C=O (Ester Carbonyl)
~146.0	Ar-C3 (-NH <sub>2</sub> )
~131.0	Ar-C1 (-COO)
~129.0	Ar-C5
~118.5	Ar-C6
~118.0	Ar-C4
~115.0	Ar-C2
~68.0	-CH(CH <sub>3</sub> ) <sub>2</sub>
~22.0	-CH(CH <sub>3</sub> ) <sub>2</sub>

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450 - 3350	Strong, Doublet	N-H Stretch (Asymmetric & Symmetric)
3100 - 3000	Medium	Aromatic C-H Stretch
2980 - 2850	Medium	Aliphatic C-H Stretch
1715 - 1690	Strong	C=O Ester Stretch
1620 - 1580	Strong	N-H Bend and Aromatic C=C Stretch
1300 - 1200	Strong	C-O Ester Stretch
1100 - 1000	Medium	C-N Stretch

## Mass Spectrometry (MS)

m/z	Relative Intensity	Proposed Fragment
179	High	[M] <sup>+</sup> (Molecular Ion)[1]
137	High	[M - C <sub>3</sub> H <sub>6</sub> ] <sup>+</sup> (Loss of propene) [1]
120	High	[M - C <sub>3</sub> H <sub>7</sub> O] <sup>+</sup> (Loss of isopropoxy radical)[1]

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are based on standard practices for the analysis of small organic molecules.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of **Isopropyl 3-aminobenzoate** (approximately 10-20 mg) is prepared in a deuterated solvent such as chloroform-d (CDCl<sub>3</sub>, 0.5-0.7 mL) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is utilized.

$^1\text{H}$  NMR Data Acquisition:

- The spectrometer is locked to the deuterium signal of the solvent.
- The magnetic field is shimmed to achieve optimal homogeneity.
- A standard one-pulse sequence is used to acquire the spectrum.
- Typical parameters include a spectral width of 12 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[2]
- To enhance the signal-to-noise ratio, 8 to 16 scans are typically co-added.[2]

$^{13}\text{C}$  NMR Data Acquisition:

- A proton-decoupled pulse sequence is employed to simplify the spectrum to singlets for each carbon environment.
- Due to the lower natural abundance of  $^{13}\text{C}$ , a greater number of scans (e.g., 128 to 1024) are acquired.[2]
- Typical parameters include a spectral width of 200-220 ppm, a pulse width of 30 degrees, and a relaxation delay of 2 seconds.[2]

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed. The resulting spectrum undergoes phase and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for  $^1\text{H}$  NMR and the solvent peak for  $^{13}\text{C}$  NMR (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).

## Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

- A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.
- The sample is placed in the spectrometer's beam path.
- The spectrum is typically recorded over a range of 4000 to 400  $\text{cm}^{-1}$ .
- Multiple scans are averaged to improve the signal-to-noise ratio.

Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber, is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

## Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a low concentration (typically in the range of  $\mu\text{g/mL}$  to  $\text{ng/mL}$ ).

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used.

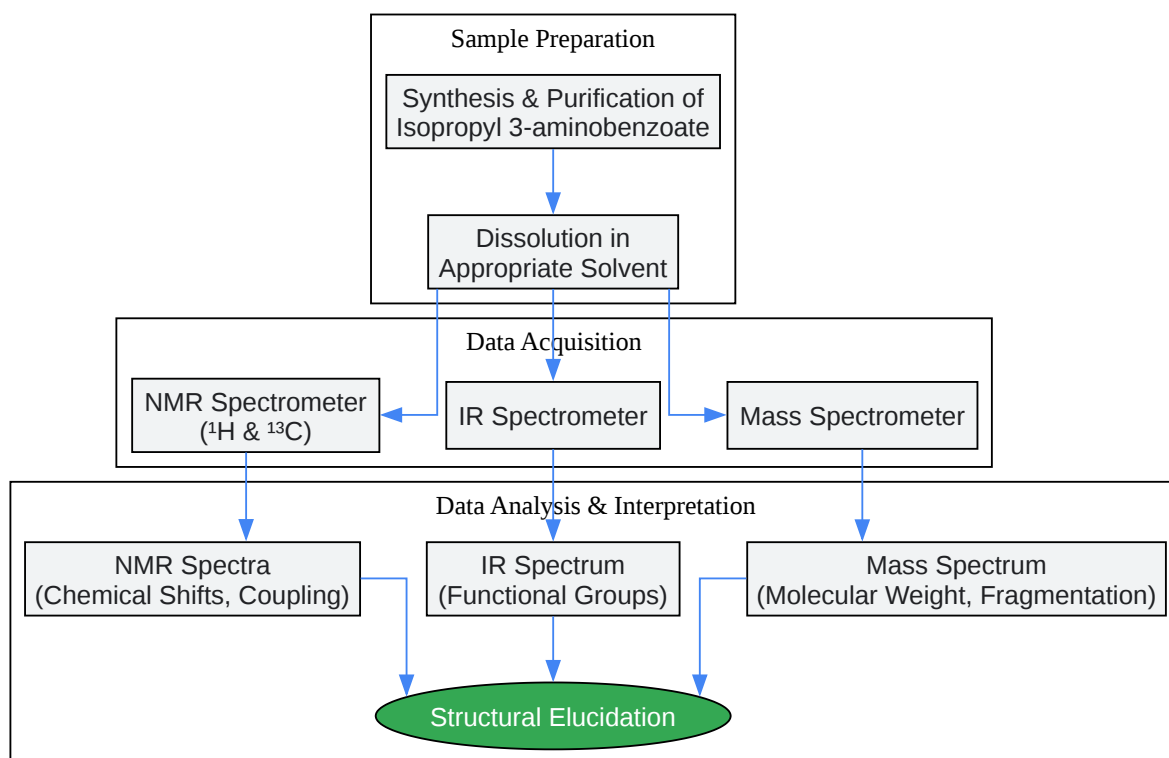
Data Acquisition:

- The sample solution is introduced into the ion source.
- In EI, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
- In ESI, the sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated.
- The ions are then separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).

**Data Analysis:** The mass spectrum displays the relative abundance of different ions as a function of their  $m/z$  ratio. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides valuable information about its structure.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Isopropyl 3-aminobenzoate**.



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## References

- 1. Isopropyl 3-aminobenzoate | C<sub>10</sub>H<sub>13</sub>NO<sub>2</sub> | CID 236743 - PubChem [pubchem.ncbi.nlm.nih.gov]
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